molecular formula C12H18N2O B14839706 4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine

4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine

Cat. No.: B14839706
M. Wt: 206.28 g/mol
InChI Key: XAUSSCAZSBCTSI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Dimethylation: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-4-amine: Similar in structure but lacks the cyclopropoxy and ethyl groups.

    4-Ethylpyridine: Similar in structure but lacks the cyclopropoxy and dimethylamino groups.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring and other substituents.

Uniqueness

4-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine is unique due to the combination of its cyclopropoxy, ethyl, and dimethylamino groups attached to the pyridine ring. This unique structure imparts specific chemical and physical properties that make it valuable in various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclopropyloxy-6-ethyl-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C12H18N2O/c1-4-9-7-11(15-10-5-6-10)8-12(13-9)14(2)3/h7-8,10H,4-6H2,1-3H3

InChI Key

XAUSSCAZSBCTSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)OC2CC2)N(C)C

Origin of Product

United States

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